N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole ring system is a privileged structure in medicinal chemistry due to its association with a wide range of biological activities .
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide typically involves the condensation of o-phenylenediamine with various aldehydes or other reagents to form the benzimidazole ring . The synthetic pathway generally proceeds through two steps: the construction of the benzene ring containing 1,2-diamino groups, followed by the ring closure to form the imidazole ring . Industrial production methods may involve the use of formic acid, trimethyl orthoformate, or carbondisulphide in alkaline alcoholic solutions .
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include cyanogen bromide in acetonitrile solution, aromatic aldehydes, and aliphatic aldehydes . Major products formed from these reactions include various benzimidazole derivatives with potent antimicrobial activity .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other benzimidazole derivatives . In biology and medicine, it has been studied for its antimicrobial, anticancer, antiviral, and antiparasitic activities . The compound has also been explored for its potential use in the treatment of parasitic diseases and as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit the polymerization of tubulin, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide can be compared with other similar compounds, such as N-(3-chloro-2-methylphenyl)-3-(2-propyl-1H-benzimidazol-5-yl)propanamide . While both compounds share the benzimidazole core structure, they differ in their substituents and biological activities. The unique structural features of this compound contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-16(21)18-13-10-6-7-12(11(13)2)17-19-14-8-4-5-9-15(14)20-17/h4-10H,3H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWVDFAHHQNVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.